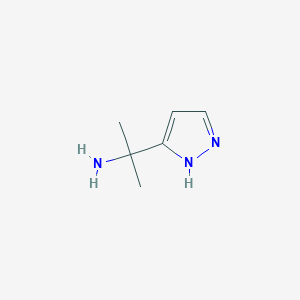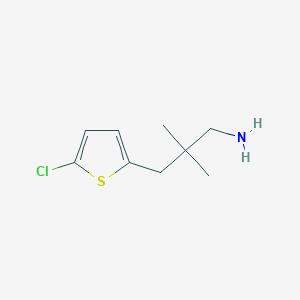
4-(Chloromethyl)-2,3-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2,3-difluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloromethyl group at the fourth position and two fluorine atoms at the second and third positions of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,3-difluoropyridine typically involves the chloromethylation of 2,3-difluoropyridine. One common method includes the reaction of 2,3-difluoropyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of safer chloromethylating agents and optimized reaction conditions can minimize the formation of by-products and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)-2,3-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2,3-difluoropyridine has several applications in scientific research:
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2,3-difluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
2,3-Difluoropyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)-2,3-difluoropyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which can affect reactivity and selectivity in chemical reactions.
4-(Chloromethyl)-3,5-difluoropyridine: Differently substituted pyridine with fluorine atoms at the third and fifth positions, altering its electronic properties and reactivity.
Uniqueness: 4-(Chloromethyl)-2,3-difluoropyridine is unique due to the specific positioning of the chloromethyl and fluorine groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H4ClF2N |
|---|---|
Molekulargewicht |
163.55 g/mol |
IUPAC-Name |
4-(chloromethyl)-2,3-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
InChI-Schlüssel |
WPWPOWFLUPXKAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1CCl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)





![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)

![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)


![2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)

